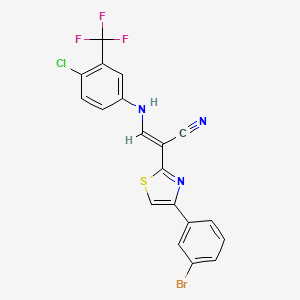

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol (CBPB) is a heterocyclic aromatic compound with a wide variety of applications in scientific research. CBPB is a versatile compound that has been used in the synthesis of various compounds and has been studied for its potential use in the development of drugs and other pharmaceuticals. CBPB has been found to have a number of biochemical and physiological effects, and its use in laboratory experiments has been explored.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry & Anticancer Activities

In medicinal chemistry, benzimidazoles, including structures similar to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are significant due to their pharmacological significance. These compounds are involved as key components for various biological activities. A study highlighted the synthesis of purine/benzimidazole hybrids aimed at improving anticancer activity. These hybrids incorporated aromatic, aliphatic, and heterocyclic moieties, leading to increased potency and selectivity. The synthesized compounds underwent in vitro screening for anticancer activities, providing insights into the potential therapeutic applications of such structures (Yimer & Fekadu, 2015).

Synthetic Routes and Pharmacological Properties

Benzimidazole compounds, structurally related to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are versatile in pharmaceutical applications. A comprehensive review detailed various synthetic routes, including traditional methods, microwave reactor methods, and green synthesis approaches. Benzimidazole is recognized for its wide array of pharmacological activities, serving as the basis for many pharmacologically active moieties, including anthelmintics, proton pump inhibitors, antibiotics, and agents with antiprotozoal, antifungal, and anticancer properties (Thapa, Nargund & Biradar, 2022).

Pharmacogenetics of Proton Pump Inhibitors

Benzimidazoles, related to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, are crucial in the formulation of proton pump inhibitors, a class of medications used in treating acid-peptic diseases. A review explored the pharmacogenetics of proton pump inhibitors, emphasizing the influence of genetic variations in the enzymes metabolizing these compounds. This study underscores the significance of benzimidazole compounds in the treatment of acid-related disorders and their potential in personalized medicine (Idaros, Mohammed & Hassan, 2018).

Catalysis in Organic Synthesis

Benzimidazole compounds, akin to 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol, find application as catalysts in organic synthesis. L-proline, an amino acid, serves as a bifunctional catalyst in various asymmetric syntheses, including the synthesis of benzimidazoles. This showcases the importance of such structures in the synthesis of biologically relevant heterocycles, constituting a significant portion of drugs and agrochemicals (Thorat et al., 2022).

Wirkmechanismus

Target of Action

It’s structurally similar to cenobamate, which is a voltage-gated sodium channel (vgsc) blocker . VGSCs play a crucial role in the propagation of action potentials in neurons, and their blockade can lead to a decrease in neuronal excitability.

Mode of Action

As a potential VGSC blocker, 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol may inhibit persistent sodium current by selectively blocking the inactivated state of VGSCs . This action can result in the suppression of neuronal excitability, potentially leading to therapeutic effects in conditions characterized by neuronal hyperactivity.

Biochemical Pathways

For instance, the blockade of VGSCs can disrupt the propagation of action potentials, thereby affecting downstream neuronal signaling .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-1-hydroxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNESSCFJPWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)

![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)

![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)

![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)